H 74
Description
“H 74” refers to a group of 74 nitrogen-containing organic compounds identified in wheat root exudates through advanced analytical methods, including capillary electrophoresis-mass spectrometry (CE-MS) and spectral interpretation . These compounds are part of a broader set of 110 organic N-containing metabolites detected over a 7-hour collection period. The identification of this compound compounds was achieved by matching migration times and mass spectra with known standards, demonstrating their structural and functional diversity in plant-microbe interactions.
Their detection and characterization provide insights into wheat root exudation patterns under varying environmental conditions.
Properties
CAS No. |
71144-20-2 |
|---|---|
Molecular Formula |
C14H10Cl2N2 |
Molecular Weight |
277.1 g/mol |
IUPAC Name |
2-(3,4-dichloroanilino)-2-phenylacetonitrile |
InChI |
InChI=1S/C14H10Cl2N2/c15-12-7-6-11(8-13(12)16)18-14(9-17)10-4-2-1-3-5-10/h1-8,14,18H |
InChI Key |
SCDQQTLWNUACAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C#N)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)NC2=CC(=C(C=C2)Cl)Cl |
Synonyms |
(3,4-dichloroanilino)phenylacetonitrile H 74 H-74 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H 74 typically involves the reaction of 3,4-dichloroaniline with phenylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The industrial methods also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
H 74 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the replacement of chlorine atoms with other functional groups .
Scientific Research Applications
H 74 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of H 74 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the contractility of smooth muscles, likely through nonspecific inhibition mechanisms. This action is comparable to that of other spasmolytic agents like methphenethamine and papaverine .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
H 74 compounds share functional groups (e.g., amines, amides) with other nitrogen-containing metabolites detected in root exudates. However, their structural diversity differentiates them from simpler N compounds like urea or nitrate, which are more commonly studied. For example:
Analytical Challenges
Compared to the 29 compounds identified through de novo spectral interpretation, this compound compounds were resolved using standardized protocols.
Comparative Performance in Detection
The temporal dynamics of this compound detection contrast with other organic N compounds:
| Time Interval | Total Compounds Detected | This compound Identified | Unidentified Compounds |
|---|---|---|---|
| 1 minute | 60 | 0 | 60 |
| 7 hours | 110 | 74 | 36 |
This table highlights the dependency of this compound identification on extended collection periods and advanced instrumentation.
Ecological Significance
Unlike inorganic nitrogen sources, this compound compounds exhibit dual roles:
Nutrient Recycling : Facilitate recapture of organic N from soil.
Microbial Modulation: Serve as chemoattractants for beneficial microbes, a trait less pronounced in non-organic N compounds .
Q & A
Basic Research Questions
Q. How can researchers formulate focused research questions to investigate H 74’s mechanistic pathways?
- Methodological Guidance : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
- "How does this compound modulate [specific biochemical pathway] under [defined experimental conditions] compared to [control/reference compound]?"
- Avoid overly broad questions (e.g., "What does this compound do?") and prioritize specificity to ensure testability .
Q. What experimental design considerations are critical for synthesizing and characterizing this compound?
- Reproducibility : Follow guidelines from chemistry journals:
- Describe synthesis protocols in detail (e.g., reaction conditions, purification steps).
- For known compounds, cite prior characterization methods (e.g., NMR, HPLC); for novel derivatives, provide full spectral data and purity metrics (≥95% recommended) .
Q. How to ensure methodological rigor in this compound’s in vitro bioactivity assays?
- Controls and Replication : Use positive/negative controls and triplicate experiments to minimize variability.
- Statistical Baseline : Predefine significance thresholds (e.g., p < 0.05) and justify sample sizes via power analysis .
- Documentation : Report instrument models (e.g., microplate reader manufacturer), software versions, and raw data archiving protocols .
Advanced Research Questions
Q. How should researchers reconcile contradictory data in this compound’s dose-response relationships across studies?
- Root-Cause Analysis :
Compare experimental variables (e.g., cell lines, solvent systems).
Assess instrument calibration discrepancies (e.g., plate reader sensitivity thresholds).
Evaluate batch-to-batch compound purity via orthogonal methods (e.g., LC-MS vs. NMR) .
- Meta-Analysis : Use tools like PRISMA to systematically review literature and quantify heterogeneity .
Q. What strategies optimize this compound’s stability in long-term pharmacokinetic studies?
- Experimental Optimization :
- Test storage conditions (e.g., temperature, pH, light exposure) using accelerated stability protocols.
- Monitor degradation via time-course HPLC and identify metabolites via mass spectrometry .
Q. How can multi-omics approaches elucidate this compound’s polypharmacology?
- Methodology :
Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map this compound’s interactome.
Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify synergistic or off-target effects .
- Validation : Prioritize CRISPR-Cas9 knockout models to confirm key targets .
Data Management and Reporting
Q. What statistical methods are appropriate for analyzing this compound’s high-throughput screening data?
- Approach :
- Apply false discovery rate (FDR) correction for multi-parametric assays (e.g., q < 0.1).
- Use machine learning (e.g., random forests) to rank structure-activity relationships .
Q. How to address non-reproducible results in this compound’s in vivo toxicity profiles?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
